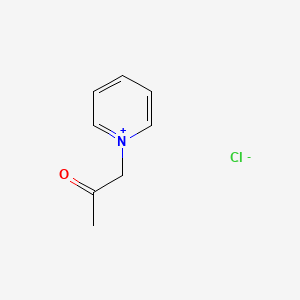

1-Acetonylpyridinium Chloride

Description

Context within Pyridinium (B92312) Salts and Quaternary Ammonium (B1175870) Compounds

1-Acetonylpyridinium chloride belongs to the broader classes of pyridinium salts and quaternary ammonium compounds (QACs). Pyridinium salts are heterocyclic organic compounds that feature a positively charged pyridine (B92270) ring. This positive charge arises from the quaternization of the nitrogen atom within the pyridine ring, which in this case is achieved by the attachment of an acetonyl group.

QACs are a diverse group of compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. acs.orgwikipedia.org This structural feature imparts unique properties to these molecules, such as their utility as antiseptics, surfactants, and in the case of this compound, as versatile chemical building blocks. acs.orgwikipedia.orgresearchgate.net The presence of the ketone functional group in the acetonyl substituent further enhances the chemical reactivity and synthetic potential of this compound compared to simpler pyridinium salts.

Historical Development and Initial Recognition in Organic Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the direct acylation of pyridine with chloroacetone (B47974). acs.org In this reaction, the lone pair of electrons on the nitrogen atom of pyridine attacks the electrophilic carbon atom of chloroacetone, leading to the formation of the pyridinium salt. Another method involves the reaction of pyridine with acetyl chloride. smolecule.com

Early recognition of the synthetic utility of pyridinium salts, in general, paved the way for the exploration of compounds like this compound. The activated methylene (B1212753) group adjacent to the positively charged pyridinium nitrogen was identified as a key reactive site, capable of participating in a variety of carbon-carbon bond-forming reactions. This realization opened the door for its use in constructing more complex molecular architectures.

Significance as a Versatile Synthetic Intermediate and Reagent

The true significance of this compound lies in its versatility as a synthetic intermediate. The presence of both a reactive methylene group and a ketone carbonyl group allows it to participate in a wide range of chemical transformations.

It serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, it can undergo cyclocondensation reactions with other reagents to form substituted pyridines, pyrimidines, and other fused ring systems. researchgate.netresearchgate.net One notable application is in the one-pot, three-component condensation with an aromatic aldehyde and 2-cyanothioacetamide (B47340) to produce 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates, which have been investigated for their potential cardiotonic properties. nih.gov

Furthermore, the acetonyl group can be involved in N-acylation reactions, where it reacts with nucleophiles to generate N-acylpyridinium ions. smolecule.com These ions are highly reactive intermediates that can be employed in various organic syntheses. The electron-deficient nature of the pyridinium ring also makes it susceptible to electrophilic substitution reactions. smolecule.com

Overview of Emerging Research Trajectories for the Chemical Compound

Current and future research involving this compound is expanding into several exciting areas. One promising avenue is its use as a precursor for the synthesis of novel ionic liquids. smolecule.com By reacting this compound with different anions, researchers can create new ionic liquids with tailored properties for applications in catalysis, electrochemistry, and separation processes. smolecule.com

There is also growing interest in its potential biological activities. While research is still in its early stages, some studies suggest that this compound and its derivatives may possess antimicrobial properties. smolecule.com Further investigation is needed to explore and confirm these potential applications.

The compound's role in multicomponent reactions continues to be a major focus, offering an efficient and atom-economical way to build molecular complexity. researchgate.net The development of new synthetic methodologies that leverage the unique reactivity of this compound is an active area of research, promising to deliver novel and efficient routes to valuable chemical entities.

| Property | Value |

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | White to light brown crystalline powder |

| Solubility | Soluble in water |

| CAS Number | 42508-60-1 |

Table 1: Physicochemical Properties of this compound guidechem.comuni.lu

| Reaction Type | Reactants | Products | Reference |

| Three-Component Condensation | Aromatic aldehyde, 2-cyanothioacetamide | 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates | nih.gov |

| Cyclocondensation | Aromatic aldehyde, cyanothioacetamide | 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates | researchgate.net |

| Michael Reaction | 3-Aryl-2-cyanothioacrylamides | 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates | nih.gov |

Table 2: Selected Synthetic Applications of this compound

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-cyanothioacetamide |

| 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates |

| 3-Aryl-2-cyanothioacrylamides |

| 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates |

| Acetyl chloride |

| Aromatic aldehyde |

| Chloroacetone |

| Cyanothioacetamide |

| N-acylpyridinium ions |

| Pyridine |

| Pyrimidines |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-pyridin-1-ium-1-ylpropan-2-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYYWKUENNZTMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370133 | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42508-60-1 | |

| Record name | 42508-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetonylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Acetonylpyridinium Chloride

Elucidation of Classical and Modern Synthetic Routes

The synthesis of 1-acetonylpyridinium chloride, a versatile pyridinium (B92312) salt, can be achieved through several established and emerging methodologies. These routes offer varying degrees of efficiency, substrate scope, and adherence to green chemistry principles.

Direct N-Acylation of Pyridine (B92270) with Acyl Halides

A primary and straightforward method for preparing this compound is the direct N-acylation of pyridine with an appropriate acyl halide, typically chloroacetone (B47974). acs.orgguidechem.com This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acyl halide.

The reaction is commonly carried out in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF), at room temperature. acs.org The process generally proceeds to completion over a period of 24 hours under an inert atmosphere. acs.org The resulting product, this compound, precipitates as a solid and can be isolated after removal of the solvent. acs.org One documented synthesis using this method reported a high yield of 97%. acs.org

A variation of this approach involves the reaction of pyridine with acetyl chloride. smolecule.com In this case, a catalyst like triethylamine (B128534) may be employed to facilitate the acylation and neutralize the hydrochloric acid byproduct. smolecule.com

The general reaction is as follows:

Pyridine + Chloroacetone → this compound

This method's simplicity and high yield make it a common choice for laboratory-scale synthesis.

Synthesis via Reaction of Pyridine with Ethyl Acetoacetate

An alternative synthetic route involves the reaction of pyridine with ethyl acetoacetate. smolecule.com This method typically requires the presence of a Lewis acid to facilitate the reaction, followed by an anion exchange with hydrochloric acid to yield the desired chloride salt. smolecule.com While specific details on the reaction conditions and yields for this particular synthesis are not extensively documented in the provided results, it represents a viable pathway to this compound.

Another related approach involves the reaction of pyridine derivatives with ethyl 4-chloroacetoacetate, which has been shown to quantitatively produce the corresponding pyridinium salts. clockss.org These reactions were conducted without a solvent, and spectroscopic analysis indicated the products existed predominantly in the enol form. clockss.org

Methodologies Utilizing Pyridine N-Oxides

Pyridine N-oxides serve as versatile starting materials for the synthesis of various pyridine derivatives, including pyridinium salts. thieme-connect.comresearchgate.netresearchgate.net The activation of the pyridine ring through N-oxidation enhances its reactivity towards nucleophiles and electrophiles. researchgate.net

One strategy involves the reaction of pyridine N-oxides with acyl chlorides to form N-acyl derivatives, which can include this compound. smolecule.com The reaction proceeds through the formation of a pyridinium salt intermediate. thieme-connect.comresearchgate.net For instance, treatment of pyridine N-oxides with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of pyridine leads to the formation of N-(2-pyridyl)pyridinium salts. thieme-connect.comresearchgate.net This general principle can be adapted for the synthesis of this compound by selecting the appropriate acylating agent.

A three-component synthesis has also been reported, involving the reaction of pyridine N-oxides, Meldrum's acid derivatives, and a nucleophile, to generate substituted pyridylacetic acid derivatives. nih.gov This method highlights the utility of pyridine N-oxides in constructing complex pyridine-containing molecules.

Electrophilic Addition Strategies for Acetonyl Group Introduction

The introduction of the acetonyl group onto the pyridine ring can also be accomplished through electrophilic addition reactions. smolecule.com This approach relies on activating the pyridine ring to facilitate the addition of an electrophilic acetonyl source. While the specific reagents and conditions for the direct electrophilic addition to form this compound are not detailed in the search results, the activation of pyridines for nucleophilic attack is a well-established principle. scripps.edumdpi.com

The activation of pyridine can be achieved through various means, including N-acylation, which increases the electrophilicity of the ring and makes it susceptible to nucleophilic attack at the C2 and C4 positions. scripps.edumdpi.com While this is technically a nucleophilic addition to an activated pyridine, from the perspective of the incoming group, it can be considered as part of a broader strategy for introducing functional groups.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the use of excess reagents.

In the direct synthesis from pyridine and chloroacetone, a 97% yield was achieved by reacting pyridine with chloroacetone in anhydrous THF at room temperature for 24 hours. acs.org This suggests that under these conditions, the reaction proceeds efficiently to near completion.

For the synthesis of a related compound, cetylpyridinium (B1207926) chloride, optimization studies have been conducted for both batch and continuous flow processes. thieme-connect.degoogle.com In batch processes, reaction temperatures of 100-125°C and reaction times of 10-14 hours have been reported. google.com Continuous flow synthesis of cetylpyridinium chloride has been optimized to achieve a >95% yield with a residence time of 30 minutes at 200°C. thieme-connect.de While not directly applicable to this compound, these studies highlight the parameters that can be adjusted, such as temperature, reaction time, and stoichiometry, to improve synthetic outcomes.

A study on a [3+3] cyclization reaction, where this compound was a reagent, optimized conditions by testing various bases and solvents. rsc.org It was found that using NaH as the base in DMF at 50°C provided the best yield of the desired product. rsc.org This demonstrates the importance of screening different reaction parameters to identify the optimal conditions for a specific transformation involving this compound.

Recent advancements in computational chemistry, such as the use of graph neural networks and Bayesian optimization, are being explored to predict optimal reaction conditions and accelerate the optimization process, reducing the need for extensive experimental screening. nih.gov

Table 1: Optimization of a [3+3] Cyclization Reaction Involving this compound Precursor

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOH | DMF | 25 | 12 | — |

| 2 | KOH | DMSO | 25 | 12 | — |

| 3 | KOH | DMSO | 50 | 12 | — |

| 4 | NaH | DMSO | 50 | 12 | 64 |

| 5 | NaNH₂ | DMSO | 50 | 12 | 57 |

| 6 | NaH | DMF | 50 | 8 | 72 |

Data adapted from a study on the synthesis of 3,5-disubstituted phenols where a precursor to this compound was used. rsc.org

Green Chemistry Principles in the Synthesis of this Pyridinium Salt

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.govcore.ac.uk Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. nih.gov

One of the core tenets of green chemistry is the prevention of waste. nih.gov The direct N-acylation of pyridine with chloroacetone can be a high-yielding reaction, which aligns with the principle of waste prevention by minimizing the formation of byproducts. acs.org

Another important principle is the reduction of unnecessary derivatization. nih.gov The direct synthesis from pyridine and chloroacetone is a one-step process, which is preferable to multi-step syntheses that may require protecting groups and generate more waste. acs.orgnih.gov

The choice of solvent is also a critical aspect of green chemistry. While THF is a common solvent for this synthesis, exploring more environmentally benign alternatives could further enhance the greenness of the process. acs.org Water has been successfully used as a solvent in the Schotten-Baumann procedure for the acylation of amines, suggesting that aqueous solvent systems could potentially be developed for the synthesis of this compound. youtube.com

Furthermore, the development of continuous flow processes for the synthesis of similar pyridinium salts, such as cetylpyridinium chloride, demonstrates a move towards more sustainable manufacturing. thieme-connect.de Continuous flow chemistry can offer advantages such as improved safety, better heat and mass transfer, and reduced reactor size, contributing to a more efficient and greener process. thieme-connect.de

Fundamental Reaction Mechanisms and Reactivity of 1 Acetonylpyridinium Chloride

Mechanistic Studies of N-Acylation Reactions Involving the Acetonyl Group

The N-acylation relevant to 1-acetonylpyridinium chloride primarily concerns its formation from pyridine (B92270) and an acylating agent. The reaction between pyridine and acetyl chloride presents an interesting case of N-acylation that leads to the formation of the acetonyl group attached to the pyridinium (B92312) nitrogen.

The initial step of the reaction is the expected formation of N-acetylpyridinium chloride. However, when an excess of pyridine is used, it can act as a base, deprotonating the acetyl group of the N-acetylpyridinium ion. This results in the formation of a zwitterionic pyridinium ketene enolate intermediate. This key intermediate is crucial for the subsequent steps of the reaction. The formation of this zwitterionic intermediate highlights a different nucleophilic reactivity of N-acetyl pyridinium salts under basic conditions.

The reaction's progression and the specific products formed can be influenced by the presence of different activating agents. These agents can increase the concentration of either the nucleophilic or electrophilic species in the solution, thereby affecting the reaction's yield and selectivity.

Electrophilic Substitution Pathways on the Pyridinium Ring Activated by the Acetonyl Moiety

The pyridinium ring in this compound is inherently electron-deficient due to the electronegativity of the quaternary nitrogen atom. This electronic characteristic generally deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. Groups that are deactivating slow down the rate of electrophilic aromatic substitution. masterorganicchemistry.com The positive charge on the nitrogen atom significantly reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

Despite this general deactivation, electrophilic substitution on the pyridinium ring is possible under specific conditions, typically requiring forcing conditions and leading to substitution at the 3-position. The acetonyl group itself, being attached to the positively charged nitrogen, does not act as a strong activating group to overcome the inherent deactivation of the pyridinium ring.

To facilitate electrophilic substitution on such deactivated rings, specific strategies have been developed. One such method involves the activation of pyridinium salts for electrophilic acylation. This can be achieved by forming cyanide adducts of N-alkoxypyridinium salts, such as N-methoxymethyl (MOM) pyridinium salts. These adducts can then react with strong acylating agents to yield 3-acyl-4-cyano-1,4-dihydropyridines, which can subsequently be aromatized to the corresponding 3-acylpyridines. umich.eduosi.lv This demonstrates that while the pyridinium ring is deactivated, chemical modifications can enable electrophilic substitution to occur.

| Activating/Deactivating Nature of Substituents in Electrophilic Aromatic Substitution | |

| Activating Groups | Groups that donate electron density to the ring, increasing the rate of reaction relative to hydrogen. Examples include -OR and -NR2 groups with lone pairs that can be donated through resonance. masterorganicchemistry.com |

| Deactivating Groups | Groups that withdraw electron density from the ring, decreasing the rate of reaction relative to hydrogen. Pi acceptor groups like -NO2 and carbonyl groups are strongly deactivating. masterorganicchemistry.com |

Intramolecular and Intermolecular Cyclization Mechanisms

An interesting reaction pathway starting from the precursors of this compound leads to the formation of dihydropyridine (B1217469) derivatives. The reaction of pyridine with acetyl chloride can unexpectedly yield N-acetyl-1,2- and 1,4-dihydropyridyl acetic acid in high yield and with high regioselectivity. polimi.it

The proposed mechanism for this transformation involves the initial formation of the N-acetyl pyridinium chloride. polimi.it In the presence of excess pyridine, a zwitterionic pyridinium ketene enolate is generated through the deprotonation of the acetyl group. polimi.it This intermediate is key to the formation of the dihydropyridine products. The reaction demonstrates a novel nucleophilic reactivity of N-acetyl pyridinium salts under basic conditions. polimi.it The addition of various activating agents to the reaction mixture can be used to control the regioselectivity, providing a divergent route to both 1,2- and 1,4-dihydropyridine derivatives. polimi.it

The synthesis of 1,4-dihydropyridines is of significant interest, with the Hantzsch dihydropyridine synthesis being a classical method. This typically involves the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia (B1221849). organic-chemistry.orgorganic-chemistry.org

There is no readily available scientific literature describing the use of this compound in [3+3] cyclization strategies for the synthesis of phenols.

This compound, as a precursor to pyridinium ylides, can participate in cyclocondensation reactions with carbonyl compounds. A three-component reaction involving β-ketonitriles, pyridinium ylide precursors (such as N-phenacylpyridinium salts, which are structurally similar to this compound), and aldehydes can lead to the synthesis of trans-4,5-dihydrofuran-3-carbonitriles. organic-chemistry.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and an intramolecular SN2 cyclization, resulting in the formation of two new carbon-carbon bonds and one carbon-oxygen bond in a single operation. organic-chemistry.org

The regioselectivity of this reaction can be divergent. For instance, the use of arylglyoxals as the aldehyde component can favor the formation of 2H-pyran derivatives over dihydrofurans. organic-chemistry.org This highlights the tunability of the cyclocondensation outcome based on the nature of the carbonyl reactant.

While there is extensive research on the reactions of thiocarbonyl compounds, specific examples of their cyclocondensation with this compound are not detailed in the provided search results. Lawesson's reagent is a well-known thionating agent for converting carbonyls to thiocarbonyls. nih.gov

Role as a Pyridinium Ylide Precursor and Kröhnke Salt Chemistry

This compound is a classic example of an α-pyridinium methyl ketone salt, which is a key reactant in the Kröhnke pyridine synthesis. polimi.it This reaction is a method for generating highly functionalized pyridines from the reaction of these salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). polimi.itresearchgate.net

The mechanism of the Kröhnke pyridine synthesis begins with the in-situ generation of a pyridinium ylide from the 1-acetonylpyridinium salt through deprotonation of the α-carbon by a base. This is followed by the enolization of the α-pyridinium methyl ketone. The subsequent step is a 1,4-addition (Michael addition) of the enolate to an α,β-unsaturated ketone. polimi.it This addition forms a Michael adduct which tautomerizes to a 1,5-dicarbonyl compound. polimi.it The 1,5-dicarbonyl intermediate then undergoes a ring-closing condensation with ammonia (from ammonium acetate), followed by dehydration and aromatization to yield the final substituted pyridine product. polimi.it

| Steps in the Kröhnke Pyridine Synthesis | |

| 1. Ylide/Enolate Formation | Deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide, which is in equilibrium with its enolate form. polimi.it |

| 2. Michael Addition | 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. polimi.it |

| 3. Tautomerization | The resulting Michael adduct tautomerizes to a 1,5-dicarbonyl compound. polimi.it |

| 4. Cyclization and Dehydration | Addition of ammonia to the 1,5-dicarbonyl, followed by dehydration to form an imine. polimi.it |

| 5. Aromatization | The imine intermediate is deprotonated to an enamine, which then cyclizes and eliminates the pyridinium cation and water to form the final pyridine product. polimi.it |

Pyridinium ylides, generated from salts like this compound, are also versatile 1,3-dipoles that can participate in cycloaddition reactions. umich.edu A common application is the [3+2] cycloaddition with various dipolarophiles, such as alkenes and alkynes, to synthesize indolizine derivatives and other heterocyclic systems. umich.eduresearchgate.net The reaction of a pyridinium ylide with an olefinic Michael acceptor leads to a tetrahydroindolizine adduct, which can then be aromatized through oxidation to yield an indolizine. umich.edu

Formation and Reactivity of N-Acetonylpyridinium Ylides

This compound serves as a precursor for the in-situ generation of N-acetonylpyridinium ylide. An ylide is a neutral dipolar molecule containing a negatively charged carbon atom (carbanion) directly attached to a positively charged heteroatom, in this case, nitrogen. The formation of the ylide is achieved by the deprotonation of the acidic α-carbon of the acetonyl group. The presence of the adjacent positively charged pyridinium ring significantly increases the acidity of the methylene (B1212753) protons, facilitating their removal by a base. researchgate.netnih.gov

The generation of the N-acetonylpyridinium ylide can be represented as follows:

Once formed, the N-acetonylpyridinium ylide is a versatile reactive intermediate. The negative charge on the carbon atom is stabilized by the electron-withdrawing acetyl group, making the ylide relatively stable. researchgate.net This ylide acts as a carbon nucleophile and a 1,3-dipole. As a nucleophile, the carbanion can attack various electrophilic centers. Its most significant reactivity, however, is observed in cycloaddition reactions where it functions as a 1,3-dipole. chim.it

1,3-Dipolar Cycloaddition Reactions and (Cyclo)condensations

N-Acetonylpyridinium ylides are classic 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes and alkynes. chim.itwikipedia.org This reaction is a powerful and common method for the synthesis of the indolizine ring system, a bicyclic aromatic N-heterocycle. chim.itijettjournal.orgresearchgate.net

The reaction's efficiency and regioselectivity are influenced by the substituents on both the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile, such as esters or nitriles, activate it for the cycloaddition. nih.govmdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with N-Acetonylpyridinium Ylide

| Dipolarophile | Reaction Conditions | Product (Indolizine Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Dichloromethane, room temp. | Dimethyl 1-acetylindolizine-2,3-dicarboxylate | >60% | nih.gov |

| Ethyl propiolate | Methanol, K2CO3 | Ethyl 1-acetylindolizine-3-carboxylate | 66% | mdpi.com |

| Methyl acrylate | Not specified | Methyl 1-acetyl-1,2,3,8a-tetrahydroindolizine-2-carboxylate | Moderate | ijettjournal.org |

Nucleophilic Displacement and Elimination Reactions Involving the Pyridinium Moiety

The pyridinium ring in this compound and related salts exhibits distinct reactivity in nucleophilic displacement and elimination reactions.

Nucleophilic Displacement: The positively charged nitrogen atom in the pyridinium ring strongly withdraws electron density from the ring carbons, particularly the α (C2) and γ (C4) positions. This activation makes the pyridinium ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typically observed in electron-rich aromatic systems like benzene (B151609). chemistry-online.com If a good leaving group is present at the C2 or C4 position of a pyridinium salt, it can be readily displaced by a nucleophile via an addition-elimination mechanism. chemistry-online.comresearchgate.net While this compound itself does not have a leaving group on the ring, its activated nature is a key feature of pyridinium chemistry. Nucleophiles can add to the ring, leading to the formation of dihydropyridine derivatives. nih.gov

Elimination Reactions: The entire pyridinium group can function as a bulky leaving group in elimination reactions, analogous to the Hofmann elimination of quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com In a typical Hofmann elimination, a quaternary ammonium hydroxide is heated, leading to a β-elimination that forms an alkene. The reaction proceeds via an E2 mechanism, and due to the steric bulk of the leaving group (the amine), the base preferentially abstracts a proton from the least sterically hindered β-carbon. masterorganicchemistry.comallen.in This results in the formation of the least substituted alkene, known as the "Hofmann product," in contrast to the more substituted "Zaitsev product" typically formed in other elimination reactions. wikipedia.orgmasterorganicchemistry.compearson.com For a pyridinium salt, treatment with a strong base can induce elimination if a suitable β-hydrogen is present on an N-alkyl substituent, with the neutral pyridine molecule acting as the leaving group.

Applications of 1 Acetonylpyridinium Chloride in Complex Organic Synthesis

Catalytic Roles of 1-Acetonylpyridinium Chloride in Organic Transformations

This compound, a quaternary ammonium (B1175870) salt, has demonstrated utility as a catalyst in a variety of organic transformations. Its catalytic activity often stems from its ability to act as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). While specific examples detailing the catalytic use of this compound are not extensively documented in readily available literature, its structural features are analogous to other quaternary ammonium salts that are well-established as phase-transfer catalysts.

In phase-transfer catalysis, the quaternary ammonium cation, such as the 1-acetonylpyridinium ion, can pair with an anionic reactant in the aqueous phase, forming an ion pair. This ion pair possesses sufficient lipophilicity to migrate into the organic phase, where it can then react with the organic-soluble substrate. The pyridinium (B92312) cation then returns to the aqueous phase to repeat the cycle. This mechanism allows for reactions to occur that would otherwise be inhibited by the immiscibility of the reactants.

The applications of quaternary ammonium salts as phase-transfer catalysts are broad and include nucleophilic substitution reactions, oxidation-reduction reactions, and condensation reactions. For instance, in nucleophilic substitution reactions, a halide or another nucleophile can be transported into an organic phase to react with an alkyl halide. In oxidation reactions, an oxidizing agent, such as permanganate (B83412) or chromate, can be transferred to an organic phase to oxidize alcohols or alkenes. Similarly, in condensation reactions, a base, such as hydroxide, can be brought into the organic phase to deprotonate a carbon acid, generating a nucleophile for subsequent reaction.

While direct research on this compound as a catalyst for specific condensation or oxidation-reduction reactions is limited, its potential for such applications can be inferred from the broader class of quaternary ammonium salts. Further research is needed to fully elucidate the specific catalytic roles and efficiency of this compound in a range of organic transformations.

Utilization as a Key Reagent for Heterocyclic Compound Synthesis

This compound serves as a valuable and versatile reagent in the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. Its utility stems from the reactive nature of the acetonyl group and the pyridinium ring, which can participate in various cyclization and condensation reactions.

Construction of Substituted Pyridines and Pyrimidine (B1678525) Derivatives

One of the most significant applications of this compound is in the Kröhnke pyridine (B92270) synthesis. This method allows for the formation of 2,4,6-trisubstituted pyridines from the reaction of an α-pyridinium methyl ketone salt, such as this compound, with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate (B1210297). The reaction proceeds through a Michael addition of the enolate of the pyridinium salt to the unsaturated carbonyl compound, followed by cyclization and aromatization to yield the substituted pyridine.

The general scheme for the Kröhnke pyridine synthesis is as follows:

Formation of the ylide from this compound.

Michael addition of the ylide to an α,β-unsaturated ketone or aldehyde.

Cyclization of the resulting 1,5-dicarbonyl intermediate with ammonia (B1221849).

Dehydration and aromatization to form the substituted pyridine.

This methodology provides a powerful tool for accessing a wide array of substituted pyridines with diverse functionalities, which are important scaffolds in medicinal chemistry and materials science.

While the use of this compound in the synthesis of pyrimidine derivatives is less commonly documented, the reactive 1,3-dicarbonyl-like nature of the acetonylpyridinium moiety suggests its potential as a precursor for pyrimidine ring formation. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. By analogy, this compound could potentially react with such reagents under appropriate conditions to afford substituted pyrimidines. However, specific examples and detailed studies are required to fully establish this synthetic route.

| Reactant 1 | Reactant 2 | Product | Synthesis Method |

| This compound | α,β-Unsaturated carbonyl compound | 2,4,6-Trisubstituted pyridine | Kröhnke Pyridine Synthesis |

| This compound | Amidine/Urea derivative | Substituted pyrimidine (potential) | Condensation Reaction |

Synthesis of Fused Polycyclic Systems (e.g., Quinoxalines, Indoles)

This compound can also be employed as a key building block in the synthesis of fused polycyclic systems, including quinoxalines and indoles. These heterocyclic motifs are prevalent in a vast number of biologically active compounds and functional materials.

The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound can serve as a synthetic equivalent of a 1,2-dicarbonyl compound. The reaction is believed to proceed through the initial formation of an intermediate that then undergoes cyclization and oxidation to afford the quinoxaline (B1680401) ring system. For instance, the reaction of this compound with an o-phenylenediamine (B120857) derivative would be expected to yield a substituted 2-methylquinoxaline.

For the synthesis of indoles, the Fischer indole (B1671886) synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with a ketone or an aldehyde under acidic conditions. The ketone moiety in this compound makes it a suitable substrate for this reaction. The reaction with a substituted phenylhydrazine would lead to the formation of a hydrazone intermediate, which upon acid-catalyzed cyclization and elimination of ammonia, would yield a substituted indole. This approach offers a route to indoles bearing a pyridinium methyl substituent at the 2-position, which can be a handle for further functionalization.

| Starting Material 1 | Starting Material 2 | Fused Polycyclic Product |

| This compound | o-Phenylenediamine | 2-Methylquinoxaline derivative |

| This compound | Phenylhydrazine | 2-(Pyridiniummethyl)indole derivative |

Derivatization to Diverse Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles beyond pyridines, pyrimidines, quinoxalines, and indoles. The activated methylene (B1212753) group of the acetonyl substituent and the electrophilic nature of the pyridinium ring allow for a variety of chemical transformations.

For example, the 1,3-dicarbonyl-like character of this compound makes it a potential precursor for the synthesis of pyridazines . Pyridazine (B1198779) synthesis can often be achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). While this compound is a 1,3-dicarbonyl equivalent, modifications to its structure or reaction with specific reagents could potentially lead to intermediates suitable for pyridazine formation.

Similarly, the synthesis of other nitrogen-rich heterocycles such as triazoles and tetrazoles often involves the use of reagents containing adjacent nitrogen atoms. While direct, well-established methods for the synthesis of these specific heterocycles from this compound are not prevalent in the literature, the versatile reactivity of the starting material suggests that with the appropriate reaction partners and conditions, it could serve as a synthon for the construction of these ring systems. For instance, derivatization of the ketone functionality to a hydrazone or a similar species could provide a handle for subsequent cyclization reactions to form triazoles.

The potential for derivatization is summarized in the table below, highlighting the hypothetical, yet plausible, synthetic pathways.

| Target Heterocycle | Potential Synthetic Strategy |

| Pyridazines | Reaction with hydrazine derivatives, possibly after modification of the this compound backbone. |

| Triazoles | Conversion of the ketone to a hydrazone followed by cyclization with a suitable one-carbon synthon. |

| Tetrazoles | Reaction of a nitrile derivative of this compound with an azide (B81097) source. |

Further exploratory research is necessary to develop and optimize these potential synthetic routes and fully realize the utility of this compound in the synthesis of a wide array of diverse nitrogen-containing heterocycles.

Intermediate in the Total Synthesis of Bioactive Natural Products

The strategic importance of this compound extends to its application as a key intermediate in the total synthesis of complex and biologically active natural products. Its ability to participate in the formation of heterocyclic cores makes it a valuable tool for synthetic chemists.

Role in Naphthoquinone Antibiotic Synthesis (e.g., Ascomycones)

While direct evidence for the use of this compound in the synthesis of Ascomycones is not explicitly detailed in readily available scientific literature, its potential role can be postulated based on the structural features of these naphthoquinone antibiotics. Ascomycones belong to a class of natural products characterized by a naphthoquinone core, which is often appended with various side chains and heterocyclic moieties.

The synthesis of the naphthoquinone skeleton itself often involves annulation strategies where a substituted benzene (B151609) derivative is fused with a four-carbon component. Although this compound is not a direct precursor to the naphthoquinone ring, it could be instrumental in the construction of heterocyclic rings that are subsequently attached to a pre-formed naphthoquinone core.

For instance, if a target naphthoquinone antibiotic contains a substituted pyridine or a related nitrogen heterocycle, this compound could be utilized in a Kröhnke-type synthesis or other cyclization reactions to build this part of the molecule. The resulting heterocyclic fragment could then be coupled to the naphthoquinone scaffold through various cross-coupling methodologies.

The potential synthetic utility is outlined in the hypothetical reaction table below, illustrating how this compound could be integrated into a synthetic sequence towards a naphthoquinone antibiotic.

| Synthetic Step | Reactants | Intermediate/Product | Relevance to Naphthoquinone Antibiotic Synthesis |

| Heterocycle Formation | This compound + α,β-Unsaturated Ketone | Substituted Pyridine | Construction of a heterocyclic side chain. |

| Coupling Reaction | Substituted Pyridine + Functionalized Naphthoquinone | Pyridine-substituted Naphthoquinone | Attachment of the heterocyclic moiety to the core structure. |

This strategic application highlights the role of this compound not just as a simple building block, but as a key intermediate that enables the assembly of complex molecular architectures found in bioactive natural products. Further research and documented syntheses are needed to confirm the specific application of this reagent in the total synthesis of Ascomycones and other related naphthoquinone antibiotics.

Application in Alkaloid Synthesis

While direct, cited applications of this compound in the total synthesis of specific alkaloids are not extensively documented, the utility of the N-substituted pyridinium salt motif is well-established in the construction of complex alkaloid frameworks. Pyridinium salts are valuable intermediates and building blocks in synthetic strategies targeting a wide array of pyridine and piperidine-containing natural products. nih.gov The reactivity of the pyridinium ring allows for various transformations, including dearomatization, cycloaddition, and functionalization, which are crucial for assembling intricate polycyclic systems. nih.govnih.gov

A notable example of this strategy is the asymmetric synthesis of Phlegmarine alkaloids, where chiral N-acylpyridinium salt chemistry was employed to establish key stereocenters within the target skeleton. nih.gov This approach highlights the capacity of pyridinium intermediates to control stereochemistry during the formation of complex structures. Similarly, the synthesis of tetracyclic marine pyridinium alkaloids has been achieved, underscoring the role of the pyridinium unit in forming strained macrocyclic systems via intramolecular N-alkylation. nih.gov

Given that this compound possesses the core N-substituted pyridinium structure, it represents a potential precursor for alkaloid synthesis. Its acetonyl group provides a reactive handle for generating pyridinium ylides or for further functionalization, making it a plausible, though less explored, candidate for synthetic strategies that rely on the versatile chemistry of pyridinium salts.

Precursor for Pharmaceutical and Agrochemical Scaffolds

This compound is recognized as a key intermediate in organic synthesis, serving as a precursor for the development of various pharmaceutical and agrochemical compounds. smolecule.com The molecule's utility stems from its dual functionality: the reactive ketone moiety on the acetonyl side-chain and the electrophilic nature of the pyridinium ring.

Research has specifically identified this compound as a precursor for synthesizing cardiotonic agents and dihydropyridine (B1217469) derivatives. smolecule.com Dihydropyridines are a prominent class of organic compounds that form the core scaffold of several blockbuster drugs, particularly calcium channel blockers used to treat hypertension. The synthesis of dihydropyridine derivatives can be achieved from N-alkylpyridinium intermediates, which are susceptible to nucleophilic addition to build the dearomatized ring system. smolecule.comwikipedia.org The ketone group in this compound offers a site for chemical modifications necessary to build the diverse substituents required for biological activity in these scaffolds.

Its role as a versatile intermediate makes it a valuable building block for creating libraries of compounds for screening in drug discovery and agrochemical development programs. smolecule.com

Table 1: Pharmaceutical Scaffolds Derived from this compound

| Precursor Compound | Derived Scaffold/Class | Therapeutic Area/Application | Relevant Functional Group |

|---|---|---|---|

| This compound | Dihydropyridine Derivatives | Cardiovascular (e.g., Calcium Channel Blockers) | Pyridinium Ring |

| This compound | Cardiotonic Agents | Cardiovascular (Heart Failure) | Ketone Moiety |

| This compound | General Pharmaceutical Intermediates | Drug Discovery | Pyridinium Ring & Ketone Moiety |

Development of Novel Photographic Dyes, Pigments, and Indicators

The application of pyridinium salts as structural components in dyes and pigments is a well-established area of materials science. researchgate.net These compounds are often characterized by their intrinsic fluorescence, charge-transfer properties, and solvatochromism, making them suitable for applications as optical materials. researchgate.net While specific research focusing on this compound for these applications is limited, the broader class of pyridinium compounds serves as versatile precursors for chromophores.

For instance, novel (Phenothiazinyl)Vinyl-Pyridinium (PVP) dyes have been synthesized through the condensation of N-alkyl pyridinium salts with phenothiazine-carbaldehydes. nih.gov This demonstrates how the pyridinium moiety can act as a potent electron-accepting group in a donor-acceptor dye structure, which is fundamental to tuning the molecule's color and photophysical properties.

Furthermore, pyridinium ylides, which are readily generated from pyridinium salts like this compound by deprotonation of the α-carbon, are powerful intermediates in the synthesis of complex heterocyclic systems. mdpi.com This reactivity has been harnessed in the synthesis of naphthopyrandiones and anthraquinones, which are important classes of pigments. rsc.org The reaction of pyridinium ylides with quinones can lead to the regioselective formation of complex acylated anthraquinones, related to fungal and bacterial metabolites. rsc.org

Therefore, the chemical nature of this compound, possessing both the pyridinium core and an enolizable ketone, makes it a plausible candidate for developing novel dyes and pigments through established synthetic routes like Knoevenagel condensation or through the formation of pyridinium ylide intermediates.

Exploration of 1 Acetonylpyridinium Chloride in Materials Science

Synthesis of Ionic Liquids Derived from 1-Acetonylpyridinium Chloride

The synthesis of ionic liquids from pyridinium (B92312) precursors is a well-established field, and these methods could theoretically be adapted for this compound. researchgate.net

Design and Synthesis of Functionalized Ionic Liquids

The design of functionalized ionic liquids often involves the quaternization of a pyridine (B92270) derivative, followed by anion exchange. researchgate.net For this compound, the "acetonyl" group (a ketone functional group) offers a reactive site for further chemical modifications. This functionality could be leveraged to introduce specific properties to the resulting ionic liquid, creating "task-specific" ionic liquids. researchgate.netsemanticscholar.org

The general synthesis of pyridinium-based ionic liquids can be a one-step or two-step process. researchgate.net The two-step synthesis is more common as it allows for a wider variety of ionic liquids to be produced. researchgate.net This typically involves the reaction of pyridine with an alkyl halide to form a pyridinium halide salt. researchgate.net Subsequently, a metathesis reaction is performed to exchange the halide anion for a different anion, thereby tuning the physicochemical properties of the ionic liquid. rsc.org

Table 1: Common Anions Used in the Synthesis of Pyridinium-Based Ionic Liquids and Their Potential Impact on Properties

| Anion | Chemical Formula | Potential Influence on Ionic Liquid Properties |

| Tetrafluoroborate (B81430) | BF₄⁻ | Can result in hydrophilic ionic liquids. electrochem.org |

| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | Often produces hydrophobic ionic liquids. electrochem.org |

| Hexafluorophosphate | PF₆⁻ | Contributes to the formation of ionic liquids with a wide electrochemical window. semanticscholar.org |

| Chloride | Cl⁻ | A common starting anion, often exchanged for other anions to modify properties. researchgate.net |

This table presents a generalized overview of the influence of common anions on the properties of pyridinium-based ionic liquids.

Evaluation of Ionic Liquids in Catalysis

Pyridinium-based ionic liquids have been widely investigated as solvents and catalysts in various organic reactions. mdpi.comresearchgate.net Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional volatile organic compounds (VOCs). mdpi.com The ability to tune their acidity and basicity by modifying the cation and anion allows for their use in a range of catalytic applications, including Heck reactions, Suzuki cross-coupling, and dimerization. mdpi.comresearchgate.net

While specific catalytic applications of ionic liquids derived from this compound are not documented, the presence of the ketone functionality could potentially be exploited. For instance, it could serve as a coordination site for metal catalysts or participate in catalytic cycles. The nitrile functionality in other pyridinium ionic liquids has been shown to improve catalyst retention by coordinating with the metal center, suggesting that the acetonyl group could play a similar role.

Investigations into Electrochemical Applications

Pyridinium-based ionic liquids are promising electrolytes for various electrochemical devices, including batteries, capacitors, and dye-sensitized solar cells, due to their good ionic conductivity and wide electrochemical potential windows. electrochem.orgrsc.org The structure of the pyridinium cation and the nature of the anion significantly influence the electrochemical stability and performance of the ionic liquid. electrochem.org For example, certain pyridinium ionic liquids have been shown to be effective in improving the safety and performance of lithium-ion batteries. researchgate.net

The electrochemical properties of ionic liquids derived from this compound have not been specifically reported. However, the general characteristics of pyridinium salts suggest they could be viable candidates for electrochemical applications. semanticscholar.org The polarity and coordination ability of the acetonyl group might influence ion transport and interfacial properties at the electrode-electrolyte boundary.

Studies on Separation Processes

Ionic liquids are considered "designer solvents" and have been extensively studied for their use in various separation processes, such as liquid-liquid extraction, gas separation, and the separation of bioactive compounds. nih.govnih.gov The tunability of their properties allows for the design of ionic liquids with high selectivity for specific molecules. nih.gov For example, pyridinium-based ionic liquids have been used in the extraction of aromatic hydrocarbons from aliphatic compounds.

Specific studies on the use of this compound-derived ionic liquids in separation processes are not available. The polarity imparted by the acetonyl group could potentially enhance the extraction of polar molecules. Furthermore, the ability to functionalize this group could lead to the development of task-specific ionic liquids for targeted separations.

Functional Materials Development Leveraging Pyridinium Salt Structures

Pyridinium salts are versatile building blocks for the creation of a wide range of functional materials. researchgate.netnih.gov Their inherent positive charge and aromatic nature make them suitable for applications in polymers, macrocycles, and nanomaterials. nih.govmdpi.comnih.gov

Polymers containing pyridinium moieties in their backbone or as pendant groups have been synthesized and investigated for various applications. nih.gov These "poly(ionic liquid)s" can exhibit interesting properties such as ionic conductivity and responsiveness to external stimuli. Pyrylium salts, which are precursors to pyridinium salts, have been used in polymerization processes to create polymers with charged pyridinium rings in their structure. nih.gov

Pyridinium salts have also been incorporated into macrocyclic structures, leading to materials with applications in molecular recognition and self-assembly. mdpi.com The rigid and preorganized geometry of these macrocycles makes them well-suited for hosting guest molecules. mdpi.com

Furthermore, pyridinium salts like cetylpyridinium (B1207926) chloride have been used in the one-pot synthesis of mesoporous silica (B1680970) nanoparticles. nih.govresearchgate.net In this process, the pyridinium salt acts as a template, directing the formation of the porous structure. nih.govresearchgate.net Such nanomaterials have potential applications in drug delivery and catalysis. nih.gov

Table 2: Examples of Functional Materials Based on Pyridinium Salt Structures

| Material Type | Description | Potential Applications |

| Poly(ionic liquid)s | Polymers containing pyridinium units. nih.gov | Solid electrolytes, sensors, smart materials. |

| Macrocycles | Cyclic molecules incorporating pyridinium rings. mdpi.com | Molecular recognition, host-guest chemistry, self-assembly. mdpi.com |

| Nanoparticles | Materials where pyridinium salts are used as templates or functional components. nih.govresearchgate.net | Drug delivery, catalysis. nih.gov |

This table provides a summary of different types of functional materials that can be developed using pyridinium salt structures.

Research on Biological Activities and Mechanistic Insights of 1 Acetonylpyridinium Chloride and Its Derivatives

Investigations into Antimicrobial Activity

1-Acetonylpyridinium chloride belongs to the broader class of quaternary pyridinium (B92312) salts, which are well-regarded for their antimicrobial properties. nih.gov These compounds are cationic surfactants, and their biological activity is a subject of extensive research, particularly in the pursuit of new agents to combat microbial resistance. jst.go.jpnih.gov

Research on Antimicrobial Mechanisms of Pyridinium Salts

The primary mechanism of antimicrobial action for pyridinium salts is the disruption of the microbial cell membrane. mdpi.com The positively charged pyridinium head of the molecule is attracted to the negatively charged components of the bacterial cell surface. ijrrjournal.com This electrostatic interaction facilitates the insertion of the hydrophobic tail of the molecule into the lipid bilayer of the cell membrane. oup.com

This process leads to a loss of membrane integrity, causing the leakage of essential intracellular components, such as ions and metabolites, which ultimately results in cell death. ijrrjournal.comoup.com The key factors that control the antimicrobial activity include the compound's hydrophobicity, its ability to adsorb to the cell surface, and the electron density of the nitrogen atom in the pyridinium ring. nih.gov Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. oup.com However, their efficacy can be greater against Gram-positive bacteria due to the less complex structure of their cell walls. nih.gov

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The relationship between the chemical structure of pyridinium salts and their antimicrobial efficacy is a critical area of study for the development of more potent compounds. nih.gov Research has consistently shown that the nature of the substituent groups on the pyridinium ring and the nitrogen atom significantly influences the compound's biological activity. mdpi.com

A crucial factor is the length of the alkyl chain attached to the pyridinium nitrogen. mdpi.com An optimal balance of hydrophilicity and hydrophobicity is necessary for effective antimicrobial action. oup.com Studies on various substituted benzylidenehydrazinylpyridinium derivatives have demonstrated that compounds with longer side chains, such as a 3-phenylpropyl group, exhibit higher antimicrobial activity, particularly against Staphylococcus aureus. nih.govnih.gov This suggests that increased hydrophobicity enhances the compound's ability to penetrate the bacterial cell membrane. oup.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of substituted pyridinium bromide derivatives, highlighting the impact of the side chain on pyridinium nitrogen against various microorganisms. mdpi.com

Exploration of Cardiotonic Properties of Derived Tetrahydropyridines

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures, such as tetrahydropyridines, which have been investigated for their potential cardiotonic effects. nih.govchemsrc.com Specifically, a series of 3,4-trans-4-Aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates have been synthesized and evaluated for their activity on the heart muscle. nih.gov

One notable derivative, 3,4-trans-5-cyano-2-hydroxy-2-methyl-4-(3-nitrophenyl)-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolate, demonstrated significant cardiotonic activity in in-vitro studies, comparable to the established cardiotonic agent milrinone (B1677136). nih.govchemsrc.com This compound was found to induce its effect at lower concentrations than milrinone and did not affect the heart rate. nih.gov

Chemical Principles Underpinning Cardiotonic Effects

Cardiotonic agents, or inotropes, function by increasing the contractility of the heart muscle (myocardium). wikipedia.orgwikilectures.eu The mechanisms behind these effects are varied, but they often involve modulating the concentration of intracellular calcium ions (Ca²⁺) in cardiomyocytes. wikipedia.orgnurseslabs.com

Several classes of cardiotonic drugs achieve this through different pathways:

Cardiac Glycosides: These compounds inhibit the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium. This, in turn, affects the Na+/Ca²+ exchanger, resulting in higher intracellular calcium levels and thus stronger heart muscle contractions. wikipedia.orgwikilectures.euslideshare.net

Phosphodiesterase Inhibitors: These agents prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). nurseslabs.com Increased cAMP levels lead to an influx of calcium into the myocardial cells, enhancing contractility. wikilectures.eunurseslabs.com

The tetrahydropyridine (B1245486) derivatives synthesized from this compound represent a novel structural class being explored for such positive inotropic activities, potentially offering new therapeutic avenues. nih.govchemsrc.com

Other Emerging Biological Research Applications

Beyond its role as a precursor and the established antimicrobial properties of its class, research into other biological applications of this compound and its direct derivatives is ongoing. The pyridinium moiety is a "privileged nucleus" in medicinal chemistry, known to be a component of molecules with a wide range of therapeutic properties, including antiviral, antitumor, and anti-inflammatory activities. nih.govnih.gov

Given that quaternary ammonium (B1175870) compounds, in general, have been investigated for various applications, including their use as antiseptics in numerous over-the-counter products, there is potential for further exploration. ijrrjournal.comnih.govacs.orgnih.gov The inherent reactivity of the acetonyl group in this compound makes it a versatile building block for synthesizing a diverse library of compounds that could be screened for a variety of biological activities.

Table of Mentioned Chemical Compounds

Advanced Analytical Methodologies in 1 Acetonylpyridinium Chloride Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1-Acetonylpyridinium Chloride from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the compound between the two phases.

For the analysis of pyridinium (B92312) salts like this compound, a C8 or C18 column is often utilized. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with additives such as trifluoroacetic acid (TFA) or an acetate (B1210297) buffer to improve peak shape and resolution. nih.govsielc.com Detection is commonly achieved using a UV detector, as the pyridinium ring exhibits strong absorbance in the UV region, typically around 260 nm. researchgate.net

By monitoring the retention time and peak area, the purity of a this compound sample can be accurately determined. Furthermore, HPLC is invaluable for monitoring the progress of its synthesis by tracking the consumption of reactants and the formation of the product over time. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative monitoring of reactions that produce this compound. semanticscholar.org This technique is instrumental in optimizing reaction conditions, such as reaction time, temperature, and catalyst concentration.

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. For pyridinium salts, a common mobile phase is a mixture of chloroform (B151607) and methanol. semanticscholar.org

The separation on the TLC plate allows for the visualization of the starting materials, the this compound product, and any byproducts as distinct spots. Visualization can be achieved under UV light, as the pyridinium ring is UV-active. semanticscholar.orgyoutube.com Alternatively, chemical staining agents can be used. An iodine chamber can be employed for general visualization of organic compounds. silicycle.com Specific stains like Dragendorff reagent can also be used to detect quaternary ammonium (B1175870) compounds. semanticscholar.org By observing the disappearance of reactant spots and the appearance and intensity of the product spot, the progress of the synthesis can be efficiently monitored.

Table 2: Typical TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (9:1 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

Spectroscopic Methods for Structural Elucidation and Reaction Progress Analysis

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound, as well as for providing additional means to analyze reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the molecular structure.

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on the pyridinium ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen atom. The methylene (B1212753) protons adjacent to the carbonyl group and the pyridinium nitrogen would likely appear as a singlet, as would the methyl protons of the acetonyl group.

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Distinct signals would be observed for the carbonyl carbon, the carbons of the pyridinium ring, and the carbons of the acetonyl side chain. The chemical shifts of these signals provide conclusive evidence for the presence of the respective functional groups and their connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Pyridinium Ring Protons | 7.5 - 9.0 |

| Methylene Protons (-CH₂-) | ~5.0 - 5.5 |

| Methyl Protons (-CH₃) | ~2.2 - 2.5 |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

A prominent and strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group in the acetonyl moiety. The presence of the pyridinium ring would be indicated by several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. chalcogen.ro

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1700 - 1730 |

| Aromatic C-H | > 3000 |

| Aromatic C=N, C=C | 1400 - 1650 |

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry can confirm the molecular weight of the cation.

In the mass spectrum, the molecular ion peak corresponding to the 1-Acetonylpyridinium cation [C₈H₁₀NO]⁺ would be observed. The fragmentation pattern can also provide valuable structural information. A common fragmentation pathway for such compounds is the cleavage of the bond between the methylene group and the pyridinium ring, leading to the loss of a neutral acetonyl radical and the formation of a stable pyridinium cation. chemguide.co.uklibretexts.org Another likely fragmentation is the loss of the acetyl group.

Table 5: Expected Mass Spectrometry Data for 1-Acetonylpyridinium Cation

| Ion | Expected m/z |

| [C₈H₁₀NO]⁺ (Molecular Ion) | 136.07 |

| [C₅H₅N]⁺ (Pyridinium) | 79.04 |

UV-Visible Spectroscopy in Photophysical Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For pyridinium compounds, the electronic structure of the pyridine (B92270) ring is of central importance.

The UV spectrum of the parent pyridine molecule exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net However, the quaternization of the nitrogen atom in this compound, forming the pyridinium cation, significantly alters its electronic properties. The non-bonding (n) electrons of the nitrogen are engaged in the covalent bond with the acetonyl group's methylene carbon, which eliminates the n → π* transition. uts.edu.au

| Compound Type | Substituent(s) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Pyridine (in acidic mobile phase) | - | 254 |

| Pyridinium 5-aminothiazoles | Alkyl or Benzyl groups | Bathochromically shifted vs. precursors |

| Pyridine Phosphonium (B103445) Salts (in DCM) | Various aryl and phosphonium groups | 380 - 420 |

The precise absorption maximum (λmax) and the molar extinction coefficient (ε) for this compound would depend on factors such as the solvent used, as solvatochromic effects are common in pyridinium salts. Detailed photophysical characterization would involve determining these parameters to understand the energy of its low-lying electronic transitions.

Advanced Techniques for Mechanistic Studies (e.g., Surface-Enhanced Raman Spectroscopy for related compounds)

Understanding the reaction mechanisms and interfacial behavior of this compound requires advanced analytical techniques capable of providing detailed structural information at the molecular level. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool for such investigations, although specific SERS studies on this compound are not prevalent in the reviewed literature. However, extensive research on pyridine and its derivatives provides a clear framework for how SERS can be applied for mechanistic studies. acs.org

SERS leverages the massive enhancement of Raman scattering signals for molecules adsorbed onto nanostructured metal surfaces (typically silver, gold, or copper). researchgate.net This enhancement allows for the detection of minute quantities of an analyte, even down to the single-molecule level, providing a vibrational fingerprint that is sensitive to the molecule's structure, orientation, and environment. researchgate.net

For a compound like this compound, SERS could be employed to probe several mechanistic aspects:

Adsorption and Orientation: By analyzing the enhancement of specific vibrational modes, the orientation of the 1-Acetonylpyridinium cation on a metal surface can be determined. For instance, enhancement of the ring-breathing modes of the pyridinium core would suggest a particular orientation of the ring relative to the surface. acs.org The interaction of the acetonyl group's carbonyl moiety with the surface could also be monitored through changes in its characteristic vibrational frequency.

Mechanistic Insights into Surface Reactions: SERS is ideal for in-situ monitoring of surface-catalyzed reactions. It could be used to track the transformation of this compound, identifying reaction intermediates and final products directly at the solid-liquid interface. The technique is sensitive enough to detect subtle changes in bonding, such as the formation of new chemical species. researchgate.net

Influence of Electrochemical Potential: When conducted on an electrode surface, the technique (known as electro-chemical SERS or EC-SERS) can reveal how the adsorption and reactivity of the molecule change with applied potential. researchgate.net This is crucial for understanding redox processes or potential-dependent molecular rearrangements.

The table below summarizes key research findings from SERS studies on related pyridine compounds, illustrating the potential applications for investigating this compound.

| Metal Substrate | Analyte | Key Research Finding / Mechanistic Insight |

|---|---|---|

| Silver, Copper, Gold | Pyridine | Spectral differences are attributed to the selective formation of α-pyridyl species and varying equilibria between different adsorption orientations (end-on vs. edge-on). acs.org |

| Silver | Pyridine Derivatives | The molecular orientation relative to the metal surface can be determined by analyzing changes in the Raman band assignments. acs.org |

| Copper | Pyridine | EC-SERS studies can be used to investigate potential-dependent adsorption and reaction pathways at the electrode-electrolyte interface. researchgate.net |

| Gold (single crystal) | Pyridine | SHINERS (Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy) allows for the study of adsorption on atomically flat surfaces, revealing that enhancement depends on the surface's crystallographic orientation. xmu.edu.cn |

By applying these established SERS methodologies, researchers could gain significant insights into the fundamental chemical behavior of this compound at interfaces, which is critical for its various applications.

Theoretical and Computational Chemistry Studies of 1 Acetonylpyridinium Chloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of 1-acetonylpyridinium chloride. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule.

Molecular Geometry:

Below is an illustrative data table of what such calculations would typically yield for the key geometric parameters of the 1-acetonylpyridinium cation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | N1-C2 | 1.35 Å |

| C2-C3 | 1.38 Å | |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.38 Å | |

| N1-C6 | 1.35 Å | |

| N1-C7 | 1.48 Å | |

| C7-C8 | 1.52 Å | |

| C8=O9 | 1.22 Å | |

| C8-C10 | 1.51 Å | |

| Bond Angle | C6-N1-C2 | 120.5° |

| N1-C2-C3 | 119.5° | |

| C2-C3-C4 | 120.0° | |

| N1-C7-C8 | 110.0° | |

| C7-C8-O9 | 121.0° | |

| C7-C8-C10 | 118.0° |

Electronic Structure:

The electronic structure of a molecule is fundamentally linked to its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

Mulliken population analysis is another valuable tool that provides an estimation of the partial atomic charges on each atom in the molecule. libretexts.orgwikipedia.org This information helps in understanding the charge distribution and identifying electrophilic and nucleophilic centers.

An illustrative table of electronic properties for the 1-acetonylpyridinium cation is presented below.

| Property | Value (Illustrative) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Mulliken Atomic Charges (Selected Atoms) | |

| N1 | -0.25 e |

| C2 | +0.15 e |

| C4 | +0.10 e |

| C7 | +0.05 e |

| O9 | -0.45 e |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states. For this compound, this is particularly relevant in understanding its role in reactions such as 1,3-dipolar cycloadditions, where it can act as a precursor to pyridinium (B92312) ylides. researchgate.netnih.gov

Theoretical modeling can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. The transition state, a first-order saddle point on this surface, represents the energy barrier that must be overcome for the reaction to proceed. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For a reaction involving a pyridinium ylide generated from this compound, computational studies can provide detailed information on the geometry of the transition state, including the bond lengths of partially formed and broken bonds. This level of detail is often inaccessible through experimental methods alone.

An illustrative data table for a hypothetical reaction pathway is shown below.

| Parameter | Reactant Complex | Transition State | Product Complex |